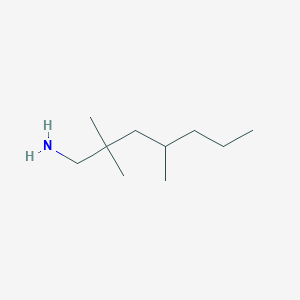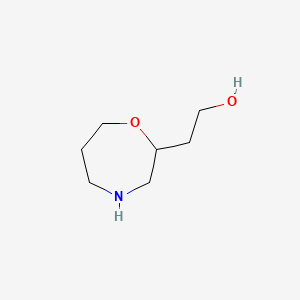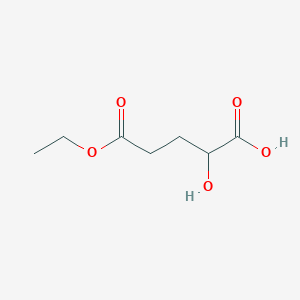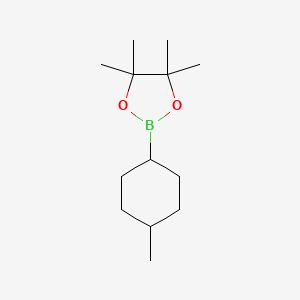![molecular formula C11H19N3O2 B15324698 N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine](/img/structure/B15324698.png)
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes a diazaspiro ring system and a Boc-protected amine group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a suitable precursor, followed by the introduction of the Boc-protected amine group. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological systems and the development of new drugs.
Industry: The compound can be used in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism by which N-Boc-1,2-diazaspiro[2.5]oct-1-en-6-amine exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amine group plays a crucial role in these interactions, influencing the compound's biological activity and therapeutic potential.
Comparación Con Compuestos Similares
1,2-diazaspiro[2.5]oct-1-en-6-amine
Boc-protected amines
Other diazaspiro compounds
Propiedades
Fórmula molecular |
C11H19N3O2 |
|---|---|
Peso molecular |
225.29 g/mol |
Nombre IUPAC |
tert-butyl N-(1,2-diazaspiro[2.5]oct-1-en-6-yl)carbamate |
InChI |
InChI=1S/C11H19N3O2/c1-10(2,3)16-9(15)12-8-4-6-11(7-5-8)13-14-11/h8H,4-7H2,1-3H3,(H,12,15) |
Clave InChI |
LTGJAXLZRYCTQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCC2(CC1)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


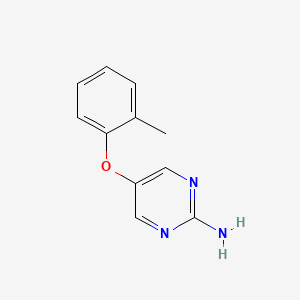
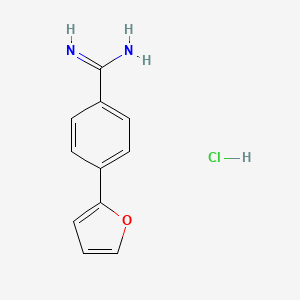
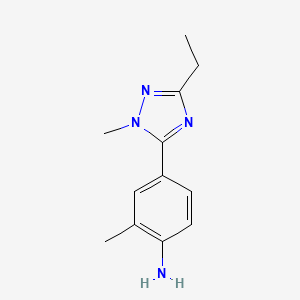
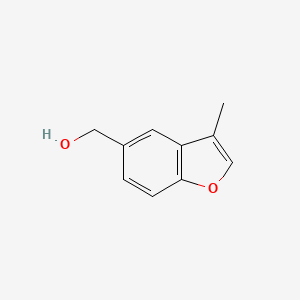
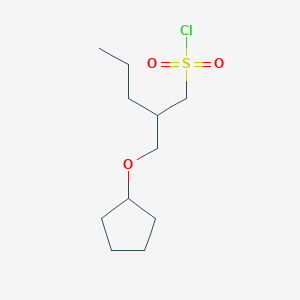

![1-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]cyclohexane-1-carboxylic acid](/img/structure/B15324661.png)

